PI3K/mTOR Inhibitor PQR514: 8-Fold Improved Antitumor Efficacy Over PQR309
In a preclinical oncology study, the pan-PI3K inhibitor PQR514, which incorporates a 4-(difluoromethyl)pyrimidin-2-amine core derived from 2-(Difluoromethyl)pyrimidin-4-OL, demonstrated significantly enhanced in vivo antitumor activity compared to its predecessor, PQR309. In an OVCAR-3 ovarian cancer xenograft model, PQR514 achieved comparable tumor growth inhibition at a dose approximately 8-fold lower than that required for PQR309 [1]. This improvement is attributed to the replacement of a trifluoromethyl group with a difluoromethyl group, which enhances mTOR kinase affinity and overall potency while minimizing brain penetration.
| Evidence Dimension | In vivo antitumor efficacy (dose required) |
|---|---|
| Target Compound Data | PQR514: Effective dose ~1/8 of PQR309 |
| Comparator Or Baseline | PQR309 (trifluoromethyl analog): Required 8-fold higher dose |
| Quantified Difference | 8-fold lower effective concentration |
| Conditions | OVCAR-3 xenograft model in mice |
Why This Matters
This quantifies the advantage of the difluoromethyl-pyrimidine scaffold in achieving potent in vivo efficacy with lower systemic exposure, a critical factor in developing safer oncology therapeutics.
- [1] Borsari, C., Rageot, D., Beaufils, F., Bohnacker, T., Keles, E., Buslov, I., ... & Wymann, M. P. (2019). Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety. ACS Medicinal Chemistry Letters, 10(10), 1473-1479. View Source
